Ethyl 4-[(2-benzamido-3-phenylpropanoyl)amino]benzoate
Overview
Description
Ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-benzamido-3-phenylpropanoyl)amino]benzoate typically involves the esterification of ethyl 4-aminobenzoate with N-benzoylphenylalanine. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure and high-temperature conditions can further enhance the efficiency of the esterification process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: Reaction with ammonia or primary amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Aminolysis: Ammonia or primary amines are used under mild heating conditions.
Major Products
Hydrolysis: Yields carboxylic acid and alcohol.
Reduction: Produces primary alcohols or aldehydes.
Aminolysis: Forms amides.
Scientific Research Applications
Ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-benzamido-3-phenylpropanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways . The ester bond in the compound can be hydrolyzed to release active metabolites that exert their effects on target cells or tissues .
Comparison with Similar Compounds
Ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate can be compared with other esters such as:
Ethyl benzoate: Known for its use in flavoring and fragrance industries.
Methyl butyrate: Commonly used in the food industry for its fruity aroma.
Ethyl acetate: Widely used as a solvent in various industrial applications.
The uniqueness of Ethyl 4-[(2-benzamido-3-phenylpropanoyl)amino]benzoate lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[(2-benzamido-3-phenylpropanoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-2-31-25(30)20-13-15-21(16-14-20)26-24(29)22(17-18-9-5-3-6-10-18)27-23(28)19-11-7-4-8-12-19/h3-16,22H,2,17H2,1H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOBCYCUNPSJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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